Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate
Description
Historical Evolution of 1,4-Benzodioxane Derivatives in Drug Discovery
The 1,4-benzodioxane scaffold first gained prominence in the mid-20th century with the development of α1-adrenergic receptor antagonists such as doxazosin, which remains a first-line antihypertensive agent. Early structural explorations revealed that the fused dioxane ring imparts both metabolic stability and preferential binding to G protein-coupled receptors (GPCRs) compared to simpler aromatic systems. By the 1990s, over 200 patents featured benzodioxane derivatives, spanning applications from neurological disorders to infectious diseases.
A pivotal advancement occurred with the discovery of eliglustat, a glucosylceramide synthase inhibitor approved in 2014 for Gaucher disease. Its benzodioxane core enables optimal positioning of the morpholine and adamantane moieties within the enzyme's active site, demonstrating the scaffold's capacity to support complex pharmacophore arrangements. Contemporary research has expanded into kinase modulation, with benzodioxane-containing compounds showing nanomolar inhibition of glycogen synthase kinase-3β (GSK-3β).
Table 1: Key Historical Milestones in Benzodioxane-Based Drug Development
| Year | Compound | Therapeutic Area | Significance |
|---|---|---|---|
| 1952 | Piperoxan | Hypertension | First clinical α-blocker with benzodioxane |
| 1987 | Doxazosin | BPH/Hypertension | Demonstrated subtype-selective α1 antagonism |
| 2014 | Eliglustat | Gaucher disease | Validated scaffold for enzyme inhibition |
| 2020 | GSK-3β inhibitors | Neurodegeneration | IC~50~ = 12 nM via C-6 methoxy substitution |
Role of Substituent Positioning on Pharmacological Activity
The methyl ester and ketone groups in methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate illustrate how electronic and steric effects at specific positions dictate target engagement. Positional analysis reveals three critical modification sites:
- C-5 Aryl Substitution : The 3-oxopropanoate moiety at C-5 introduces a conjugated carbonyl system that enhances π-π stacking with aromatic residues in enzyme active sites. In thrombin inhibitors, analogous C-5 acyl groups improved binding affinity by 40-fold compared to unsubstituted derivatives.
- Dioxane Oxygen Geometry : The 1,4-dioxane ring's chair conformation positions its oxygen atoms 2.8 Å apart, optimal for simultaneous hydrogen bonding with Asp113 and Tyr356 in α1-adrenergic receptors. Methyl substitution at C-2 enforces this geometry, increasing α1D selectivity by 300%.
- Methoxy vs. Hydroxy Groups : Comparative studies show C-6 methoxy substitution improves blood-brain barrier penetration (logBB = 0.52 vs. -0.89 for hydroxyl), while C-7 hydroxy groups enhance aqueous solubility (logS = -2.1 vs. -3.8 for methoxy).
Table 2: Substituent Effects on Receptor Binding Affinity
| Position | Substituent | Target | K~i~ (nM) | Selectivity Ratio |
|---|---|---|---|---|
| C-5 | -COCH~3~ | Thrombin | 1.67 | 1:1 (GPIIb/IIIa) |
| C-6 | -OCH~3~ | α1D-Adrenergic | 0.8 | 27:1 (α1D:α1B) |
| C-8 | -NO~2~ | 5-HT~1A~ | 12.4 | 14:1 (5-HT~1A~:D~2~) |
Comparative Analysis of Benzodioxane vs. Related Heterocyclic Systems
The 1,4-benzodioxane scaffold demonstrates distinct advantages over benzofuran and benzopyran analogs in multiple pharmacological contexts:
- Metabolic Stability : Benzodioxane derivatives exhibit 3-fold longer hepatic microsomal half-lives (t~1/2~ = 48 min) compared to benzofurans (t~1/2~ = 16 min) due to reduced CYP2D6-mediated O-dealkylation.
- Conformational Restriction : The dioxane ring's chair conformation enforces a 120° dihedral angle between aromatic rings, better mimicking bioactive peptide conformations than the 90° angle in benzopyrans.
- Hydrogen-Bond Capacity : Dual oxygen atoms in the dioxane ring enable simultaneous interactions with two key residues in the 5-HT~1A~ receptor (Asp116 and Ser199), yielding 10-fold higher affinity over mono-oxygenated benzoxazines.
Table 3: Scaffold Comparison in α1-Adrenergic Receptor Binding
| Scaffold | α1A K~i~ (nM) | α1B K~i~ (nM) | α1D K~i~ (nM) | Selectivity (α1D:α1B) |
|---|---|---|---|---|
| Benzodioxane | 8.2 | 34.7 | 0.9 | 38.5:1 |
| Benzofuran | 12.4 | 28.1 | 3.7 | 7.6:1 |
| Benzopyran | 5.8 | 9.3 | 2.1 | 4.4:1 |
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4H,5-7H2,1H3 |
InChI Key |
YPWWOFRQWZTWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate typically involves the functionalization of 2,3-dihydrobenzo[b]dioxin derivatives followed by esterification or direct coupling with keto-ester moieties. The key steps include:
Alternative Esterification Procedure
A general esterification procedure relevant to this compound involves:
- Dissolving the corresponding carboxylic acid (6-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoic acid) in dry methanol,
- Adding a catalytic amount of concentrated sulfuric acid or thionyl chloride to activate the acid,
- Refluxing the mixture under anhydrous conditions for several hours,
- Quenching the reaction by neutralization,
- Extracting and purifying the methyl ester by recrystallization or chromatography.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Chloroacetylation | AlCl3, dichloromethane | 0-10°C | 1-2 hours | 83.24 | Extraction, crystallization |
| Aminothiazole formation | Sodium methoxide, toluene, ethyl chloroacetate | 0-5°C then reflux | 3-5 hours | 71.42 | Filtration, drying |
| Coupling with chloroethanone | DMF | 90-100°C | 4 hours | 69.51 | Filtration, recrystallization |
| Hydrolysis | NaOH aqueous, ethanol | Room temperature | 3 hours | — | Acidification, filtration |
| Esterification (methylation) | Methanol, acid catalyst (H2SO4 or SOCl2) | Reflux | 4-6 hours | Variable | Extraction, chromatography |
Analytical Characterization and Research Findings
The synthesized methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate and related derivatives are typically characterized by:
- Infrared Spectroscopy (IR): To confirm ester carbonyl and aromatic ether functionalities,
- Proton Nuclear Magnetic Resonance (1H NMR): To verify the chemical environment of protons in the dioxin ring and ester moiety,
- Mass Spectrometry (MS): To confirm molecular weight and purity,
- Thin Layer Chromatography (TLC): To monitor reaction progress and purity during synthesis.
Research indicates that derivatives bearing this moiety exhibit promising biological activities such as antimicrobial and antifungal effects, which underscores the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate
- Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain.
- Molecular Formula : C₁₃H₁₄O₅ (vs. C₁₂H₁₂O₅ for the methyl analog).
- Molecular Weight : 250.25 g/mol (vs. ~236.22 g/mol for methyl).
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate Hydrochloride
- Structural Differences: Substitution of the β-keto group with an amino group. Benzodioxin substitution at the 6-position instead of 5-position.
- Molecular Formula: C₁₂H₁₆ClNO₄.
- Impact: The amino group introduces basicity, increasing solubility in acidic environments. The 6-position substitution alters steric interactions in binding scenarios. The hydrochloride salt further enhances aqueous solubility .
Ethyl 3-(4-(5-(3-cyano-4-isopropyloxyphenyl)-1,3-thiazol-2-yl)-3-methylphenyl)propanoate
- Structural Differences: Incorporates a thiazole ring and cyano-isopropyloxy-phenyl group.
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-(benzenesulfonyl)propanoate
- Structural Differences: Features a benzenesulfonyl group and carbamoylamino linkage.
- The carbamoylamino group adds rigidity, which may restrict conformational flexibility .
Comparative Data Table
Key Research Findings
- Reactivity: The β-keto ester in the target compound is more reactive toward nucleophiles than its amino-substituted analog, which favors protonation or salt formation .
- Substitution Position : Benzodioxin substitution at the 5-position (target) vs. 6-position () alters electronic density distribution, affecting binding to aromatic receptors .
- Ester Group Effects : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting in vivo half-lives .
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate, identified by its CAS number 1420983-42-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.24 g/mol
- Structure : The compound features a dioxin structure that may influence its interaction with biological systems.
Pharmacological Effects
- Antioxidant Activity :
- Anti-inflammatory Properties :
-
Antidepressant Activity :
- Related compounds have demonstrated high affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant effects. For instance, certain derivatives have shown significant activity in forced swimming tests (FST) and tail suspension tests (TST), which are standard models for assessing antidepressant efficacy .
The biological activity of this compound can be attributed to its structural features:
- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
- Inhibition of Inflammatory Pathways : The compound may block signaling pathways that lead to the production of inflammatory mediators.
Table 1: Summary of Biological Activities
Recent Research Insights
A study highlighted the synthesis and evaluation of various dibenzo[b,f]oxepine derivatives, noting their potential as therapeutic agents due to their ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects . Another investigation focused on the binding affinities of benzoxazole derivatives at serotonin receptors, which parallels the expected activity of this compound .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate?
Methodological Answer: The synthesis typically involves coupling a dihydrobenzodioxin derivative with a β-ketoester precursor. A common approach uses 2,3-dihydrobenzo[b][1,4]dioxin-5-carboxylic acid derivatives (e.g., acid chlorides or anhydrides) reacted with methyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM . Key steps:
- Step 1: Activation of the carboxylic acid group via conversion to an acid chloride using SOCl₂ or oxalyl chloride.
- Step 2: Nucleophilic acyl substitution with methyl acetoacetate, requiring strict anhydrous conditions to avoid hydrolysis.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
Q. How can the compound’s purity and identity be verified post-synthesis?
Methodological Answer:
- Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to confirm ester (δ ~3.7 ppm for methyl), ketone (δ ~200 ppm in ¹³C), and dihydrobenzodioxin aromatic protons (δ ~6.5–7.0 ppm) .
- IR: Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the dihydrobenzodioxin moiety be addressed?
Methodological Answer: The electron-rich dihydrobenzodioxin ring is prone to electrophilic substitution at the para position to the oxygen atoms. To control regioselectivity:
- Directing Groups: Introduce temporary substituents (e.g., nitro groups) to steer reactivity, followed by removal .
- Protection Strategies: Use silyl ethers or acetyl groups to block reactive sites during multi-step syntheses .
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) enable selective C–H functionalization .
Q. How should discrepancies in spectral data between theoretical predictions and experimental results be resolved?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation steps:
- Cross-Validation: Compare NMR data in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns .
- X-ray Crystallography: Definitive structural assignment via single-crystal analysis (if crystals are obtainable) .
Q. What strategies optimize the compound’s stability in biological assays?
Methodological Answer: The ester and ketone groups are susceptible to hydrolysis and redox reactions. Stabilization methods:
- pH Control: Maintain assays at pH 6–8 to minimize ester hydrolysis .
- Antioxidants: Add ascorbic acid (0.1 mM) to prevent oxidation of the dihydrobenzodioxin ring .
- Lyophilization: Store the compound as a lyophilized powder at –20°C under inert gas (e.g., N₂) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for reactions like nucleophilic additions or cyclizations. Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- MD Simulations: Simulate solvation effects in common solvents (e.g., water, DMSO) to predict hydrolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
